

Pomalidomide-NH-PEG6-amide-C2-CPI-1612

quality control and purity assessment

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Compound of Interest

Compound Name: Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Cat. No.: B15137833

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Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Welcome to the technical support center for **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this CBP/EP300 degrader.

Frequently Asked Questions (FAQs)

Q1: What is **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**?

A1: **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase Cereblon (CRBN) via its pomalidomide moiety and the target proteins CBP/EP300 via its CPI-1612 moiety. These two components are connected by a polyethylene glycol (PEG) linker. The formation of a ternary complex between CBP/EP300, the PROTAC, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of CBP/EP300.^{[1][2]}

Q2: What are the critical quality control parameters for this PROTAC?

A2: The critical quality control parameters include purity, identity, solubility, and stability. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Solubility and stability in relevant solvents and buffers are crucial for consistent experimental results.

Q3: How should I store **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**?

A3: For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What are the common challenges when working with PEGylated PROTACs?

A4: PEGylated PROTACs can present challenges related to solubility, cell permeability, and metabolic stability.^{[3][4][5]} The PEG linker, while often improving aqueous solubility, can also increase the molecular weight and flexibility, potentially impacting membrane permeability and the stability of the ternary complex.^{[4][5][6]} The ether linkages in the PEG chain may also be susceptible to metabolic degradation.^[3]

Troubleshooting Guide

Issue 1: Inconsistent or Lower than Expected Activity in Cellular Assays

Potential Cause	Recommended Action	Expected Outcome
Poor Solubility/Aggregation	Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before further dilution. Visually inspect for precipitates. Perform a solubility test in your final assay medium.	A clear solution with no visible particles. Consistent dose-response in cellular assays.
Compound Degradation	Verify the stability of the PROTAC in your cell culture medium over the time course of your experiment. Use freshly prepared solutions. Minimize exposure to light and elevated temperatures.	Consistent compound concentration throughout the experiment, leading to reproducible results.
Low Cell Permeability	Assess cell permeability using methods like the Chloroalkane Penetration Assay (CAPA) or Parallel Artificial Membrane Permeability Assay (PAMPA). [7] If permeability is low, consider optimizing treatment conditions (e.g., incubation time).	Increased intracellular concentration of the PROTAC, leading to enhanced target degradation.
Issues with Ternary Complex Formation	Confirm target and E3 ligase expression in your cell line. Investigate ternary complex formation using biophysical assays like co-immunoprecipitation (Co-IP) or Cellular Thermal Shift Assay (CETSA).[8][9]	Detection of the ternary complex (CBP/EP300 : PROTAC : CRBN), confirming the initial step of the degradation pathway.

Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis

Potential Cause	Recommended Action	Expected Outcome
Synthetic Impurities	Review the synthesis and purification records. If possible, re-purify the compound using an appropriate chromatographic method.	A single, sharp peak in the chromatogram corresponding to the desired product.
Degradation Products	Analyze the sample promptly after preparation. Investigate potential degradation pathways (e.g., hydrolysis of amides, oxidation of the PEG linker). Store the compound under recommended conditions.	Minimal to no degradation peaks, ensuring the integrity of the compound.
In-source Fragmentation (LC-MS)	Optimize MS parameters, such as ion source temperature and ionizing energy, to minimize fragmentation. [10]	A clear molecular ion peak corresponding to the expected mass of the PROTAC.
Chiral Isomers	Due to multiple chiral centers, peak splitting may occur. [10] Optimize the HPLC method (e.g., column, mobile phase, temperature) to achieve better separation or a single symmetrical peak.	A well-defined chromatographic profile for accurate quantification.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Sample Preparation: Prepare a 1 mg/mL solution of the PROTAC in DMSO. Dilute to 10-50 µg/mL with the initial mobile phase composition.
- Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak.

Protocol 2: Identity Confirmation by LC-MS

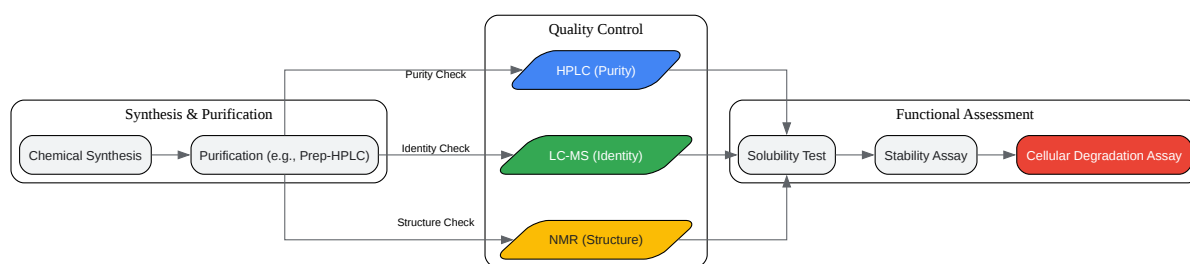
- Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
- Chromatography: Utilize the same HPLC conditions as described in Protocol 1.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Mass Range: Scan from m/z 100 to 2000.
 - Data Analysis: Look for the $[M+H]^+$ ion corresponding to the calculated exact mass of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**.

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.

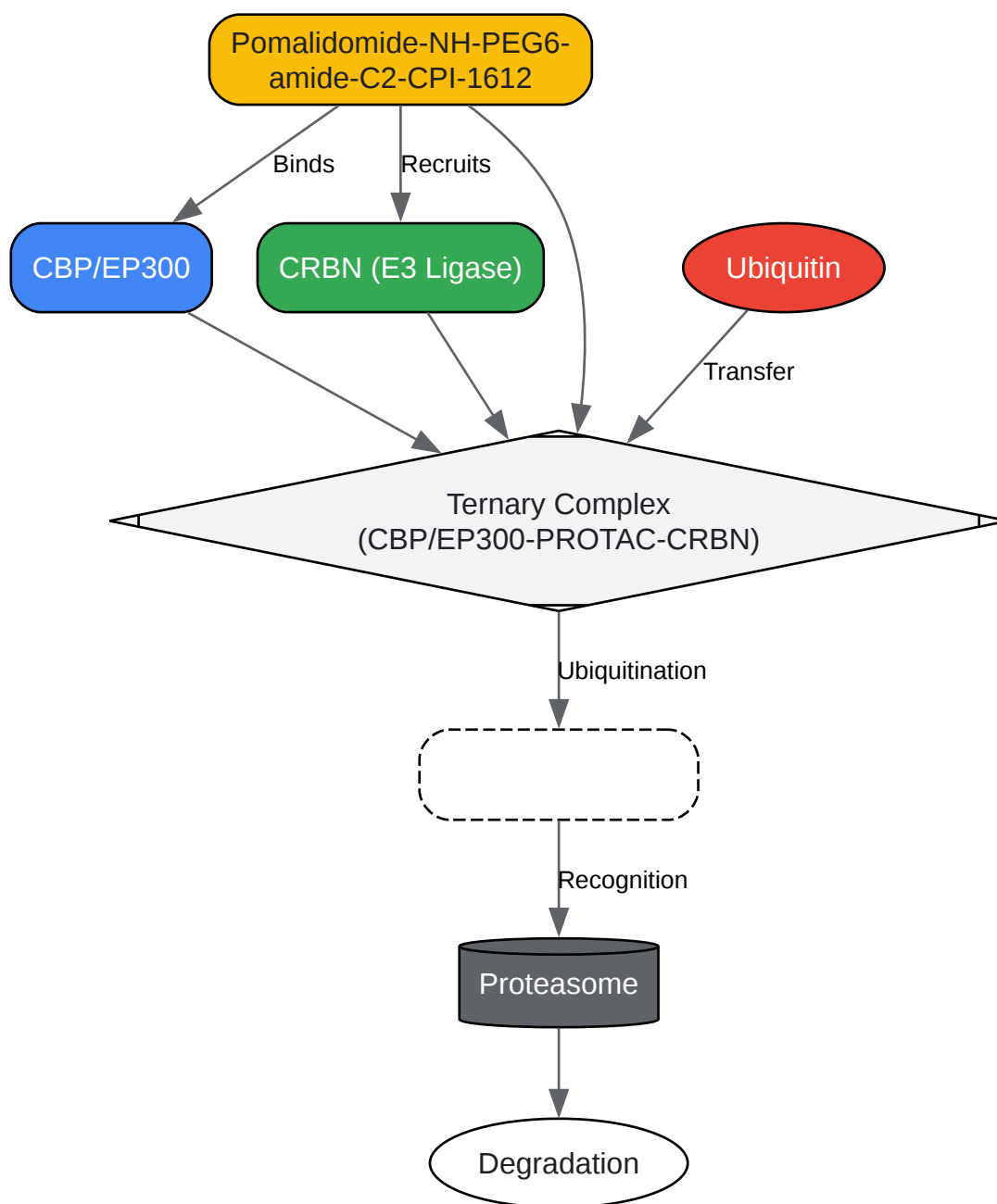
- Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO- d_6).
- Experiments: Acquire 1H NMR and ^{13}C NMR spectra.
- Analysis: The obtained spectra should be consistent with the chemical structure of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**. The presence of characteristic peaks for the pomalidomide, PEG linker, and CPI-1612 moieties confirms the identity of the compound.^[11]

Visualizations



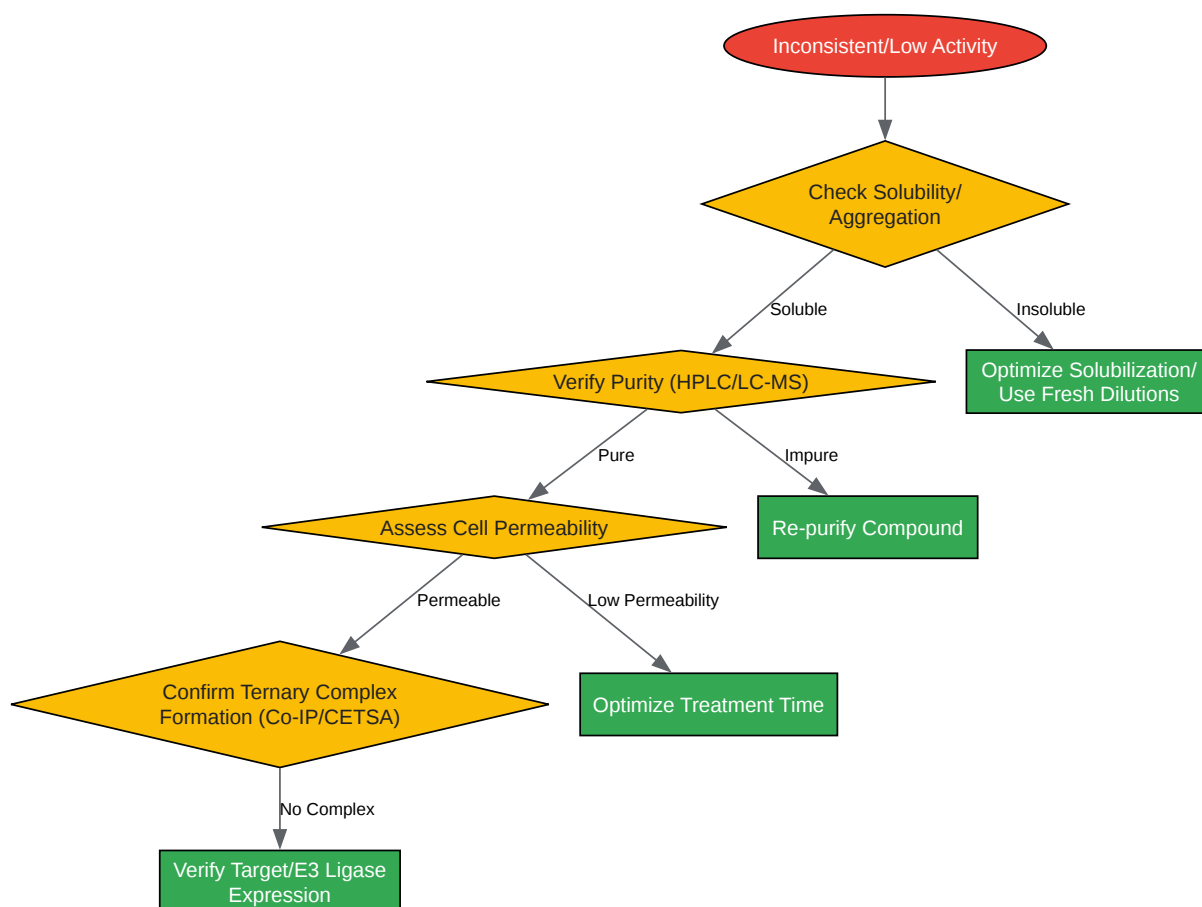
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Caption: Experimental workflow for quality control and assessment.



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Caption: PROTAC-mediated degradation pathway.



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